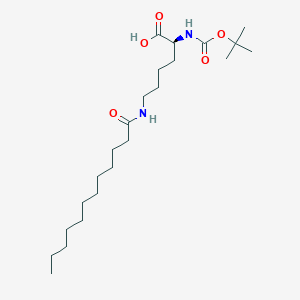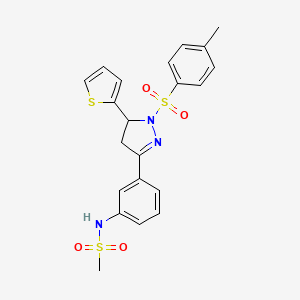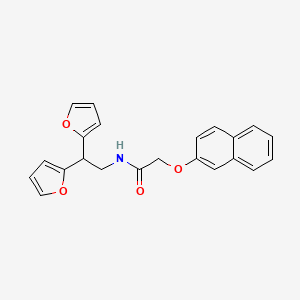
N-(3,5-dimethoxyphenyl)guanidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,5-dimethoxyphenyl)guanidine is a useful research compound. Its molecular formula is C9H13N3O2 and its molecular weight is 195.222. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Modified Guanidines as Chiral Superbases
Modified guanidines, including those structurally related to N-(3,5-dimethoxyphenyl)guanidine, have been explored for their potential as chiral superbases. These compounds have shown utility in the preparation of 1,3-dimethyl-2-iminoimidazolidines and related guanidines through chloroamidine derivatives (Isobe, Fukuda, & Ishikawa, 2000).
2. Synthesis of N-substituted Guanidine Linked Nucleoside Dimers
N-substituted guanidine derivatives have been synthesized and incorporated into oligonucleotides. These novel dimer building blocks demonstrate the versatility of guanidine derivatives in nucleoside modifications (F. Vandendriessche et al., 1993).
3. Optimisation of Guanidine Synthesis
The synthesis process of guanidines, including those similar to this compound, has been optimized using 3,5-dimethyl-N-nitro-1-pyrazole-1-carboxamidine. This advancement offers a more efficient method for preparing a range of guanidines (Joel A. Castillo-Meléndez & B. Golding, 2004).
4. Biological Activities of Guanidine Compounds
Guanidine compounds, including derivatives of this compound, have found applications in drug discovery due to their therapeutic properties. They've been used in organocatalysis, anion recognition, and as components in pharmaceuticals and cosmetic ingredients (F. Sa̧czewski & Łukasz Balewski, 2013).
5. Application in Coordination Chemistry
Guanidine derivatives, including those similar to this compound, have been applied in coordination chemistry. They serve as neutral, N-based donor ligands, demonstrating varied coordination modes with metals and application in catalytic processes (M. P. Coles, 2006).
6. Synthesis and Biological Applications
The synthesis and diverse biological applications of guanidine compounds, akin to this compound, have been extensively studied. These compounds are significant in medicinal chemistry due to their varied biological activities (J. Shaw, D. H. Grayson, & I. Rozas, 2015).
7. Novel Approaches to Screening Guanidine Derivatives
Research has been conducted on novel approaches for screening guanidine derivatives, including those similar to this compound, for therapeutic applications. These studies encompass a wide range of pharmacological actions and potential drug development (M. K. Rauf, Imtiaz-ud-Din., & A. Badshah, 2014).
Mechanism of Action
Target of Action
The primary target of N-(3,5-dimethoxyphenyl)guanidine is Thymidylate synthase . Thymidylate synthase is an enzyme that plays a crucial role in the synthesis of deoxythymidine monophosphate (dTMP), which is essential for DNA replication and repair .
Mode of Action
It is believed to interact with its target, thymidylate synthase, leading to changes in the enzyme’s activity . This interaction could potentially inhibit the synthesis of dTMP, thereby affecting DNA replication and repair .
Biochemical Pathways
The biochemical pathways affected by this compound are related to DNA synthesis and repair . By targeting Thymidylate synthase, the compound can disrupt the production of dTMP, a critical component of DNA. This disruption can lead to downstream effects on cell proliferation and survival .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound, determining how much of the drug reaches its target and how long it stays in the body .
Result of Action
The molecular and cellular effects of this compound’s action are likely related to its impact on DNA synthesis and repair . By inhibiting Thymidylate synthase and disrupting dTMP production, the compound could potentially induce DNA damage, inhibit cell proliferation, and promote cell death .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .
Future Directions
While specific future directions for “N-(3,5-dimethoxyphenyl)guanidine” are not available, pyridopyrimidines, a related class of compounds, have shown therapeutic interest and have been approved for use as therapeutics . The structures composed of a pyridopyrimidine moiety have been studied in the development of new therapies .
Properties
IUPAC Name |
2-(3,5-dimethoxyphenyl)guanidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-13-7-3-6(12-9(10)11)4-8(5-7)14-2/h3-5H,1-2H3,(H4,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBWVYYYKYLWIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)N=C(N)N)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(2-Methylpentyl)({[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl})amine dihydrochloride](/img/structure/B2492103.png)
![4-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cubane-1-carboxylic acid](/img/structure/B2492105.png)
![4-[(4-fluorophenyl)sulfanyl]-1H-pyrazol-3-amine](/img/structure/B2492106.png)


![2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}acetic acid](/img/structure/B2492113.png)
![(E)-4-{4-[(3-Methylbutanoyl)amino]anilino}-4-oxo-2-butenoic acid](/img/structure/B2492115.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-{5-[(2-fluorophenyl)methoxy]-2-(hydroxymethyl)-4-oxo-1,4-dihydropyridin-1-yl}acetamide](/img/structure/B2492117.png)

![ETHYL 2-(2-{[4-(3-CHLOROPHENYL)-5-{[(FURAN-2-YL)FORMAMIDO]METHYL}-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B2492121.png)

![(2E)-2-cyano-N-(2,6-dimethylphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-enamide](/img/structure/B2492123.png)


